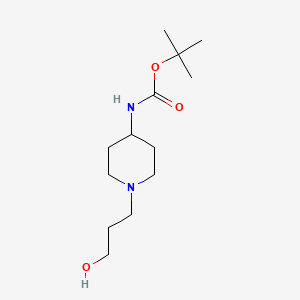
tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C13H26N2O3 and a molecular weight of 258.36 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with the preparation of 1-(3-hydroxypropyl)piperidine.
Protection: The hydroxyl group of 1-(3-hydroxypropyl)piperidine is protected using tert-butyl chloroformate to form the corresponding carbamate.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a protective agent against neurodegenerative diseases.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways . For example, it may act as an inhibitor of certain enzymes, preventing the formation of harmful aggregates in neurodegenerative diseases. The compound’s ability to modulate receptor activity can also contribute to its therapeutic effects.
Comparison with Similar Compounds
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as :
Tert-Butyl (3-hydroxypropyl)carbamate: Similar in structure but lacks the piperidine ring, which may result in different biological activities.
Tert-Butyl (4-hydroxy-3-(3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Contains additional functional groups that may enhance its biological activity.
Tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of piperidine and carbamate, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H26N2O3 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-hydroxypropyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-11-5-8-15(9-6-11)7-4-10-16/h11,16H,4-10H2,1-3H3,(H,14,17) |
InChI Key |
BLSSFKJTAHYNLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















